molecular formula C10H9IN2O B12438115 4-Iodo-1-(2-methoxyphenyl)pyrazole

4-Iodo-1-(2-methoxyphenyl)pyrazole

Cat. No.: B12438115
M. Wt: 300.10 g/mol
InChI Key: XWMYNZGYNJUBLF-UHFFFAOYSA-N
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Description

4-Iodo-1-(2-methoxyphenyl)pyrazole is an organic compound belonging to the class of aryl iodides It features a pyrazole ring substituted with an iodine atom at the 4-position and a methoxyphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(2-methoxyphenyl)pyrazole typically involves the iodination of a pyrazole precursor. One common method is the iodination of pyrazole using ammonium cerium (IV) nitrate and iodine in acetonitrile . Another approach involves the use of a platinum anode in aqueous solutions for the electrosynthesis of 4-iodopyrazole derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-(2-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Iodo-1-(2-methoxyphenyl)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-(2-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes with these enzymes, thereby modulating their function.

Comparison with Similar Compounds

Uniqueness: 4-Iodo-1-(2-methoxyphenyl)pyrazole is unique due to the presence of both the iodine atom and the methoxyphenyl group, which confer distinct chemical properties. These substituents influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C10H9IN2O

Molecular Weight

300.10 g/mol

IUPAC Name

4-iodo-1-(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C10H9IN2O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,1H3

InChI Key

XWMYNZGYNJUBLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)I

Origin of Product

United States

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